3alpha-Hydroxyglycyrrhetinate

Description

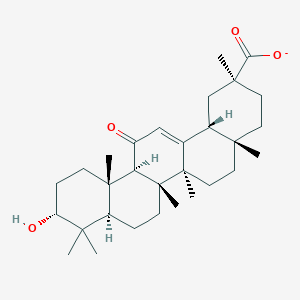

Structure

3D Structure

Properties

Molecular Formula |

C30H45O4- |

|---|---|

Molecular Weight |

469.7 g/mol |

IUPAC Name |

(2S,4aS,6aR,6aS,6bR,8aR,10R,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C30H46O4/c1-25(2)21-8-11-30(7)23(28(21,5)10-9-22(25)32)20(31)16-18-19-17-27(4,24(33)34)13-12-26(19,3)14-15-29(18,30)6/h16,19,21-23,32H,8-15,17H2,1-7H3,(H,33,34)/p-1/t19-,21-,22+,23+,26+,27-,28-,29+,30+/m0/s1 |

InChI Key |

MPDGHEJMBKOTSU-GBWCSKBLSA-M |

SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C(=O)[O-] |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)[O-])C)C)C)C |

Origin of Product |

United States |

Biosynthesis and Biotransformation Pathways of 3alpha Hydroxyglycyrrhetinate

Precursor Compounds and Origin within Metabolic Networks

The generation of 3alpha-Hydroxyglycyrrhetinate is contingent on the availability of its direct precursors, which themselves originate from a complex plant metabolic pathway. The primary precursor is Glycyrrhizin (B1671929) (GL), a major bioactive triterpenoid (B12794562) saponin (B1150181) from the roots of Glycyrrhiza species. researchgate.netroyalsocietypublishing.org Through hydrolysis, Glycyrrhizin is converted to its aglycone, Glycyrrhetinic Acid (GA), which serves as the more immediate substrate for the transformations leading to this compound. researchgate.netmdpi.com

The biosynthesis of Glycyrrhetinic Acid in plants begins with the cyclization of 2,3-oxidosqualene (B107256), a pivotal step in triterpenoid synthesis. wsu.edunih.gov This reaction is catalyzed by the enzyme β-amyrin synthase (bAS), which forms the pentacyclic triterpene scaffold β-amyrin. royalsocietypublishing.orgwsu.edu Following cyclization, a series of oxidation reactions at specific carbon positions, catalyzed by cytochrome P450 monooxygenases (CYPs), modifies the β-amyrin backbone to produce Glycyrrhetinic Acid. wsu.edufrontiersin.orgplos.org

These initial steps are embedded within the broader isoprenoid pathway, which is responsible for the synthesis of a vast array of natural products. The fundamental C5 building blocks for this pathway, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP), are produced via the mevalonate (B85504) (MVA) pathway in the plant's cytoplasm and endoplasmic reticulum. nih.gov This pathway represents the ultimate origin of the carbon skeleton that forms this compound.

Table 1: Key Precursor Compounds in the Formation of this compound

| Compound Name | Role in Pathway | Origin |

|---|---|---|

| Isopentenyl Diphosphate (IPP) & Dimethylallyl Diphosphate (DMAPP) | Universal C5 building blocks for all isoprenoids. | Mevalonate (MVA) Pathway nih.gov |

| 2,3-Oxidosqualene | Acyclic precursor that undergoes cyclization to form the triterpene skeleton. nih.govrsc.org | Squalene Epoxidase action on Squalene nih.gov |

| β-Amyrin | The foundational pentacyclic triterpene scaffold for Glycyrrhetinic Acid. royalsocietypublishing.orgwsu.edu | Cyclization of 2,3-oxidosqualene by β-amyrin synthase wsu.edu |

| Glycyrrhizin (GL) | Primary glycoside from licorice root; hydrolyzed to provide Glycyrrhetinic Acid. researchgate.netmdpi.com | Glycosylation of Glycyrrhetinic Acid in Glycyrrhiza plants royalsocietypublishing.org |

| Glycyrrhetinic Acid (GA) | The aglycone and direct precursor that is metabolized into this compound. researchgate.netnih.gov | Hydrolysis of Glycyrrhizin by microbial enzymes researchgate.net |

Enzymatic Synthesis of this compound from Related Triterpenoids

The conversion of Glycyrrhetinic Acid to this compound is a two-step enzymatic process involving an initial oxidation followed by a specific reduction. This sequence stereochemically inverts the hydroxyl group at the C-3 position of the triterpenoid structure.

The final and defining step in the formation of this compound is a reductive process. After Glycyrrhetinic Acid (which possesses a 3-beta hydroxyl group) is oxidized to 3-oxo-glycyrrhetinic acid, the ketone at the C-3 position is reduced. researchgate.net This reduction specifically introduces a hydroxyl group in the alpha configuration, yielding the final this compound. This type of reductive modification is a common strategy in metabolism to alter the stereochemistry and, consequently, the biological properties of a molecule.

Two key enzymes, primarily of microbial origin, are responsible for the conversion of Glycyrrhetinic Acid to its 3-alpha epimer.

3beta-Hydroxysteroid Dehydrogenase (3β-HSD) : This enzyme catalyzes the initial oxidative step. It acts on the 3-beta hydroxyl group of Glycyrrhetinic Acid, converting it into a 3-oxo (keto) group to form the intermediate 3-oxo-glycyrrhetinic acid. nih.govresearchgate.net This reaction is a prerequisite for the subsequent stereochemical inversion.

This compound Dehydrogenase : This is the key reductive enzyme that defines the pathway. It specifically reduces the 3-oxo group of the intermediate, 3-oxo-glycyrrhetinic acid, to form a 3-alpha hydroxyl group. nih.govkoreascience.krresearchgate.net The purification and characterization of this enzyme from intestinal bacteria have confirmed its central role in producing this compound. koreascience.kr

Table 2: Key Enzymes in the Biotransformation of Glycyrrhetinic Acid

| Enzyme Name | EC Number | Function |

|---|---|---|

| 3beta-Hydroxysteroid Dehydrogenase (3β-HSD) | 1.1.1.51 | Oxidizes the 3β-hydroxyl group of Glycyrrhetinic Acid to form 3-oxo-glycyrrhetinic acid. nih.govresearchgate.net |

Reductive Processes in Triterpenoid Metabolism

Microbial Biotransformation of Glycyrrhizin and Glycyrrhetinic Acid to this compound

The conversion of the plant-derived glycoside Glycyrrhizin into this compound is almost exclusively a function of biotransformation by microorganisms, particularly those residing in the human gut.

Research using human intestinal bacteria has identified specific strains capable of performing the necessary enzymatic steps. The initial and essential hydrolysis of Glycyrrhizin to its active form, Glycyrrhetinic Acid, is carried out by bacteria possessing β-D-glucuronidase enzymes, such as Eubacterium sp., Ruminococcus sp., and Staphylococcus pasteuri 3I10. researchgate.net

Following this initial hydrolysis, a consortium of bacteria is often involved in the subsequent conversion to this compound. Studies have shown that mixed cultures of Eubacterium sp. GLH, Ruminococcus sp. PO1-3, and Clostridium innocuum ES24-06 are highly effective at metabolizing Glycyrrhizin and Glycyrrhetinic Acid to this compound. nih.govresearchgate.net Clostridium innocuum, in particular, has been identified as a source of this compound dehydrogenase. koreascience.kr

The microbial conversion of Glycyrrhizin to this compound is a sequential, multi-enzyme process.

Hydrolysis of Glucuronic Acid Moieties : The process begins with the action of microbial β-D-glucuronidase. This enzyme cleaves the two glucuronic acid molecules from Glycyrrhizin, releasing the aglycone, Glycyrrhetinic Acid. researchgate.netnih.gov This step is crucial as Glycyrrhizin itself is poorly absorbed, while Glycyrrhetinic Acid is the primary form that can undergo further metabolism and absorption. mdpi.com

Oxidation-Reduction Cascade : Once Glycyrrhetinic Acid is formed, the two-step epimerization at the C-3 position occurs. Whole and sonicated bacteria from mixed cultures have demonstrated the ability to metabolize Glycyrrhetinic Acid first to 3-oxo-glycyrrhetinic acid and subsequently to this compound. nih.govresearchgate.net Partially purified enzyme systems containing GL β-D-glucuronidase, 3β-HSD, and this compound dehydrogenase have been shown to convert Glycyrrhizin all the way to this compound with high efficiency. nih.govresearchgate.net Studies have noted that the presence of Glycyrrhizin can enhance the activity of this compound dehydrogenase in these bacterial cultures, suggesting a potential induction mechanism. nih.govresearchgate.net

In Vitro Microbial Incubation Studies

The formation of this compound is significantly linked to the biotransformation of glycyrrhizin (GL) and its aglycone, glycyrrhetinic acid (GA), by intestinal microflora. Research has demonstrated that specific consortia of human intestinal bacteria can effectively metabolize these parent compounds into various derivatives, including this compound.

In vitro incubation studies using a mixture of human intestinal bacteria, namely Eubacterium sp. GLH, Ruminococcus sp. PO1-3, and Clostridium innocuum ES24-06, have shown the capacity to produce this compound from GL. researchgate.net These bacteria possess a suite of enzymes, including β-D-glucuronidases and dehydrogenases, that act sequentially on the substrate. The initial hydrolysis of GL by β-D-glucuronidase yields GA. Subsequently, specific dehydrogenases within these bacteria catalyze the conversion to this compound. researchgate.net

Interestingly, the presence of GL (1.0 mM) was found to enhance the activity of this compound dehydrogenase in these mixed bacterial cultures, while GA at the same concentration suppressed it. researchgate.net When enzymes partially purified from this bacterial mix were incubated with GL, they could produce metabolites, including 3alpha-hydroxyGA, accounting for approximately 60% of the product after just 10 minutes of incubation. researchgate.net However, when whole bacteria were used, GL and GA were metabolized to only negligible amounts of 3alpha-hydroxyGA, alongside larger quantities of other metabolites like 3-oxo-glycyrrhetic acid. researchgate.net

| Microorganism(s) | Substrate(s) | Key Enzyme(s) | Product(s) | Research Finding |

|---|---|---|---|---|

| Mixed culture of Eubacterium sp. GLH, Ruminococcus sp. PO1-3, Clostridium innocuum ES24-06 | Glycyrrhizin (GL), Glycyrrhetinic Acid (GA) | β-D-glucuronidase, this compound dehydrogenase | This compound, 3-oxo-glycyrrhetic acid | A mixture of these human intestinal bacteria can convert GL and GA into their metabolites. GL was found to enhance the activity of this compound dehydrogenase. researchgate.net |

Metabolic Fate and Downstream Products of this compound

Once formed, this compound is subject to further metabolic processes, primarily oxidation and potential conjugation reactions, as studied in various biological models.

Oxidation to 3-Oxoglycyrrhetinate (B1264138) by Specific Dehydrogenases

The primary metabolic pathway for this compound involves its oxidation to 3-Oxoglycyrrhetinate (also known as 3-ketoglycyrrhetic acid). This reaction is catalyzed by the enzyme this compound dehydrogenase (EC 1.1.1.230).

This specific dehydrogenase has been isolated and characterized from the human intestinal bacterium Clostridium innocuum. It demonstrates high specificity for the 3α-hydroxyl group of glycyrrhetinate (B1240380) and its analogs and requires NADP+ as a cofactor for the oxidation reaction. The reverse reaction, the reduction of 3-Oxoglycyrrhetinate, utilizes NADPH.

In addition to microbial sources, this enzymatic activity has been identified in mammalian tissues. Studies using rat liver microsomes have demonstrated the presence of a glycyrrhetinate dehydrogenase capable of catalyzing the reversible reaction between glycyrrhetinic acid and 3-ketoglycyrrhetic acid. nih.govnih.gov This activity, which leads to the formation of 3-Oxoglycyrrhetinate, was found to be localized in the microsomal fraction of the liver and is notably a male-specific enzyme in rats, regulated by sex hormones via the pituitary gland. nih.govnih.gov

| Enzyme | EC Number | Source | Reaction | Cofactor |

|---|---|---|---|---|

| This compound dehydrogenase | 1.1.1.230 | Clostridium innocuum (human intestine), Rat liver microsomes | This compound → 3-Oxoglycyrrhetinate | NADP+ |

Further Conjugation or Modification in Biological Research Models

Following potential oxidation, or as an alternative metabolic route, this compound is a candidate for Phase II conjugation reactions in biological systems. Phase II metabolism involves the attachment of endogenous hydrophilic molecules to a substrate, which serves to increase its water solubility and facilitate its excretion from the body. nih.govfiveable.meabdn.ac.uk

The structure of this compound, which possesses a hydroxyl (-OH) group, makes it a suitable substrate for these reactions. nih.gov The primary Phase II pathways for compounds with hydroxyl groups are glucuronidation and sulfation. fiveable.me

Glucuronidation: This is the most common Phase II reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes are abundant in the liver, particularly within the endoplasmic reticulum, the same subcellular location as the dehydrogenases that metabolize glycyrrhetinates. abdn.ac.uk This reaction would conjugate glucuronic acid to the 3α-hydroxyl group of the molecule.

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group to the hydroxyl moiety. fiveable.me

While direct studies detailing the specific conjugation products of this compound are not extensively documented, the principles of xenobiotic metabolism strongly suggest this as a probable fate. Biological research models, such as rat liver microsomes which are rich in both Phase I and Phase II enzymes, provide the necessary cellular machinery for such modifications. nih.govxenotech.com Therefore, in a biological system, it is anticipated that after its formation, this compound would be further modified by conjugation to form more polar, excretable metabolites.

Enzymology of 3alpha Hydroxyglycyrrhetinate Oxidoreductases

3alpha-Hydroxyglycyrrhetinate Dehydrogenase (EC 1.1.1.230)

This compound dehydrogenase is an enzyme classified under EC number 1.1.1.230. genome.jp Its systematic name is 3α-hydroxyglycyrrhetinate:NADP+ 3-oxidoreductase. qmul.ac.uk This enzyme catalyzes the reversible reaction of 3α-hydroxyglycyrrhetinate to 3-oxoglycyrrhetinate (B1264138), utilizing NADP+ as a coenzyme. qmul.ac.uk

Enzyme Characterization and Purification from Microbial Sources

Research has successfully isolated and characterized this compound dehydrogenase from microbial sources, particularly from the human intestinal bacterium Clostridium innocuum. nih.gov The purification process involves several chromatographic techniques, including butyl-Toyopearl 650M, Sephadex G-150, Matrex Red A, and Toyopearl HW-55S, culminating in isoelectric focusing column chromatography to achieve a homogenous enzyme preparation. nih.gov The purified enzyme exhibits a specific activity of 156 µmol/min per mg towards 3alpha-hydroxyglycyrrhetic acid. nih.gov

This enzyme demonstrates a high degree of specificity for its substrates. It shows absolute specificity for the 3α-hydroxyl and 3-ketonic groups of both 18α- and 18β-glycyrrhetic acid. nih.gov Notably, it does not act on the 3α-hydroxyl or 3-ketonic groups of steroids or bile acids, distinguishing it from 3α-hydroxysteroid dehydrogenase (EC 1.1.1.50). genome.jpnih.gov The catalytic activity of this compound dehydrogenase is dependent on the presence of NADP+ and NADPH as coenzymes. nih.gov The enzyme requires NADP+ for the oxidation of 3α-hydroxyglycyrrhetinate and NADPH for the reverse reduction of 3-oxoglycyrrhetinate. nih.govnih.gov

The catalytic activity of enzymes is significantly influenced by environmental factors such as pH and temperature. For glycyrrhetinate (B1240380) dehydrogenase activity in rat liver microsomes, the optimal pH for the oxidation of glycyrrhetic acid is 8.5, while the optimal pH for the reduction of 3-ketoglycyrrhetic acid is 6.3. nih.gov While specific optimal temperature data for the microbial this compound dehydrogenase is not extensively detailed in the provided search results, enzyme activity is typically assayed at a controlled temperature, such as 37°C, to ensure consistent and reproducible results. kikkoman.com

The molecular weight of this compound dehydrogenase from Clostridium innocuum has been determined using multiple methods. Gel filtration analysis estimated the apparent molecular weight to be 53,000 Daltons. nih.gov In contrast, SDS-polyacrylamide gel electrophoresis suggested a molecular weight of 30,000 Daltons. nih.govresearchgate.net This discrepancy suggests that the native enzyme may exist as a dimer of two identical subunits. The enzyme has an isoelectric point of 5.2. nih.gov

| Property | Value | Source |

| Molecular Weight (Gel Filtration) | 53,000 Da | nih.gov |

| Molecular Weight (SDS-PAGE) | 30,000 Da | nih.govresearchgate.net |

| Isoelectric Point (pI) | 5.2 | nih.gov |

| Specific Activity | 156 µmol/min/mg | nih.gov |

Optimal Reaction Conditions (pH, Temperature) in Research Assays

Kinetic Analysis of this compound Dehydrogenase Activity

Kinetic studies are fundamental to understanding the efficiency and mechanism of enzyme-catalyzed reactions. The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the reaction rate and the substrate concentration. washington.eduwikipedia.org

The Michaelis-Menten equation relates the initial reaction velocity (V) to the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km). washington.edupatsnap.com Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate, indicating the enzyme's catalytic capacity. youtube.com Km is the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the enzyme's affinity for its substrate; a lower Km value signifies a higher affinity. patsnap.comsketchy.com While the search results confirm the application of Michaelis-Menten kinetics to dehydrogenases, specific Km and Vmax values for this compound dehydrogenase are not provided in the context of the supplied search information. For other dehydrogenases, such as a human microsomal 3α-hydroxysteroid dehydrogenase, the Km for NADH was found to be 0.18 µM, and for the substrate all-trans-retinol, the Km was 3.2 µM with a Vmax of 1.2 nmol/min per milligram of microsomes. nih.gov These parameters are crucial for comparing enzyme efficiency and substrate preference. sketchy.com

Influence of Substrate Concentration on Enzyme Kinetics

The rate of an enzyme-catalyzed reaction is significantly influenced by the concentration of its substrate. This relationship is typically described by Michaelis-Menten kinetics, which applies to a vast number of enzymes, including oxidoreductases like this compound dehydrogenase. researchgate.netnih.gov Initially, as the substrate concentration increases, the reaction rate accelerates in a nearly linear fashion because more enzyme active sites become occupied. nih.govnih.gov

However, as the substrate concentration continues to rise, the rate of increase slows down until it reaches a plateau. At this point, the enzyme is considered saturated with the substrate, and the reaction proceeds at its maximum velocity (Vmax). nih.gov The Michaelis constant (Km) is a crucial parameter derived from this model; it represents the substrate concentration at which the reaction rate is half of Vmax. nih.gov Km is an inverse measure of the affinity between the enzyme and its substrate; a lower Km indicates a higher affinity, meaning the enzyme can achieve half of its maximum velocity at a lower substrate concentration. nih.gov

While the enzymatic activity of this compound oxidoreductases is expected to follow these fundamental kinetic principles, specific Km and Vmax values for the interaction between the enzyme and its substrate, this compound, are not detailed in the available scientific literature. For context, kinetic parameters have been determined for other related dehydrogenases, as shown in the table below.

Table 1: Examples of Kinetic Parameters for Various Dehydrogenase Enzymes This table provides context on typical kinetic values for related enzymes, not for this compound dehydrogenase itself.

| Enzyme | Substrate | Km | Vmax | Source Organism/Tissue |

|---|---|---|---|---|

| 3-Hydroxysteroid Oxidoreductase (3α-HSORred) | 5α-dihydrotestosterone | 749-2150 nM | - | Human Prostate |

| Lactate (B86563) Dehydrogenase (LDH) | L-lactate | 8.62-13.5 mM | - | Mouse Periportal Hepatocytes |

| Branched-chain α-keto acid dehydrogenase (BCKADH) | α-ketoisovalerate | 14-17 µM | 0.86 µmol/min/mg | Human Liver |

Regulation of this compound Dehydrogenase Activity

The activity of this compound dehydrogenase is not static; it is subject to regulation by various molecules, including structurally related compounds and through mechanisms that control its expression.

Effect of Related Triterpenoids (e.g., Glycyrrhetinic Acid, Glycyrrhizin) on Enzyme Activity

The activity of this compound (3alpha-hydroxyGA) dehydrogenase is significantly modulated by related triterpenoids found in licorice. nih.govnih.gov Specifically, in mixed cultures of human intestinal bacteria, the presence of 1.0 mM glycyrrhizin (B1671929) (GL) was found to enhance the activity of 3alpha-hydroxyGA dehydrogenase. nih.gov Conversely, the addition of 1.0 mM glycyrrhetinic acid (GA), the aglycone of glycyrrhizin, suppressed the activity of 3alpha-hydroxyGA dehydrogenase. nih.govnih.gov This opposing regulatory effect highlights a sophisticated control mechanism where the precursor compound (GL) promotes the enzyme that metabolizes its derivatives, while a downstream product (GA) exerts negative feedback.

Table 2: Influence of Triterpenoids on this compound Dehydrogenase Activity in Microbial Cultures

| Compound (at 1.0 mM) | Effect on Enzyme Activity | Source |

| Glycyrrhizin (GL) | Enhancement | nih.gov, nih.gov, |

| Glycyrrhetinic Acid (GA) | Suppression | nih.gov, nih.gov, |

Induction and Suppression Mechanisms of Enzyme Expression in Microbial Models

The regulation of this compound dehydrogenase extends to the level of enzyme expression, particularly in microbial settings. Studies on mixed cultures of human intestinal bacteria, including Eubacterium sp. GLH, Ruminococcus sp. PO1-3, and Clostridium innocuum ES24-06, have demonstrated that glycyrrhizin acts as an inducer, enhancing the dehydrogenase activity. nih.govnih.gov In the same model, glycyrrhetinic acid was shown to suppress this activity, suggesting it may act as a repressor or down-regulator of the enzyme's synthesis. nih.govnih.gov

While the precise molecular mechanism for this compound dehydrogenase has not been fully elucidated, research on related enzymes in other bacteria provides a potential model. In Comamonas testosteroni, the expression of a 3alpha-hydroxysteroid dehydrogenase/carbonyl reductase (3alpha-HSD/CR) is controlled by two repressor proteins (Rep1 and Rep2). The induction of this enzyme by steroids is actually a de-repression, where the steroid molecule prevents the repressor proteins from binding to the gene's promoter region and its mRNA. This allows for the transcription and translation of the enzyme. A similar de-repression mechanism could potentially govern the induction of this compound dehydrogenase by glycyrrhizin in gut microbes.

Comparative Enzymology of 3alpha-Hydroxysteroid Dehydrogenases (e.g., EC 1.1.1.239)

This compound dehydrogenase (EC 1.1.1.230) belongs to the broad family of oxidoreductases. It is informative to compare it with other, more extensively studied members of this family, such as the 3alpha-hydroxysteroid dehydrogenases (3α-HSDs).

One such enzyme is 3alpha(17beta)-hydroxysteroid dehydrogenase (EC 1.1.1.239). This enzyme catalyzes the NAD+-dependent oxidation of testosterone (B1683101) to androst-4-ene-3,17-dione. While both enzymes act on a hydroxyl group, their substrate specificity differs significantly. This compound dehydrogenase acts on a large triterpenoid (B12794562) substrate derived from licorice, whereas 3alpha(17beta)-HSD acts on smaller steroid hormones.

3α-HSDs are a diverse group of enzymes crucial for the metabolism of steroid hormones and bile acids in mammals. For example, human hepatic 3alpha-hydroxysteroid dehydrogenase (AKR1C4) is involved in metabolizing bile acids, steroid hormones, and xenobiotics. Its expression is regulated by the liver X receptor alpha (LXRα), a nuclear receptor that responds to oxidized cholesterol metabolites. This contrasts with the regulation of this compound dehydrogenase in gut bacteria, which appears to be controlled by its own substrates and products. nih.gov

The cofactors also show variation. This compound dehydrogenase isolated from Clostridium innocuum requires NADP+ and NADPH. In contrast, many 3α-HSDs, like EC 1.1.1.239 and EC 1.1.1.53, utilize NAD+ and NADH as coenzymes. This difference in cofactor preference further distinguishes the metabolic pathways these enzymes are involved in.

Table 3: Comparison of this compound Dehydrogenase and a Representative 3alpha-Hydroxysteroid Dehydrogenase

| Feature | This compound Dehydrogenase | 3alpha(17beta)-Hydroxysteroid Dehydrogenase |

| EC Number | 1.1.1.230 | 1.1.1.239 |

| Typical Substrate | This compound (a triterpenoid) | Testosterone (a steroid) |

| Typical Product | 3-oxo-glycyrrhetic acid | Androst-4-ene-3,17-dione |

| Typical Cofactor | NADP+/NADPH | NAD+/NADH |

| Primary Biological Role | Metabolism of licorice compounds in gut microbiota | Steroid hormone and bile acid metabolism in mammals |

| Source | , |

Other Putative Enzymes Interacting with this compound

The metabolism of glycyrrhizin into and beyond this compound is a multi-step process involving a consortium of enzymes. In human intestinal microflora, this compound dehydrogenase does not act in isolation. Its function is closely linked with at least two other enzymes: glycyrrhizin beta-D-glucuronidase and 3beta-hydroxysteroid dehydrogenase (3beta-HSD). nih.govnih.gov

The metabolic pathway begins with glycyrrhizin beta-D-glucuronidase, which hydrolyzes the two glucuronic acid moieties from glycyrrhizin to produce its aglycone, glycyrrhetinic acid (GA). nih.govnih.gov Subsequently, a cascade involving both 3beta-HSD and 3alpha-hydroxyGA dehydrogenase can convert glycyrrhetinic acid into 3alpha-hydroxyGA. nih.gov One study noted that a combination of partially purified glycyrrhizin beta-D-glucuronidase, 3beta-HSD, and 3alpha-hydroxyGA dehydrogenase from bacteria could convert glycyrrhizin to 3alpha-hydroxyGA, with about 60% of metabolites produced after just 10 minutes of incubation. nih.gov This indicates a rapid and efficient enzymatic pathway where these enzymes work in concert. nih.gov

Molecular and Cellular Research on 3alpha Hydroxyglycyrrhetinate

Identification in Metabolomic Profiling Studies

Metabolomics, the large-scale study of small molecules or metabolites within a biological system, provides a functional readout of cellular activity. nih.govmdpi.com Untargeted metabolomics, in particular, aims to comprehensively identify and quantify all detectable metabolites in a sample to find biomarkers or elucidate metabolic pathways affected by a given condition or treatment. mdpi.comsemanticscholar.org Within this field, 3alpha-Hydroxyglycyrrhetinate has been identified as a key metabolite in specific preclinical contexts.

Role as a Metabolite in Preclinical Models

This compound is recognized primarily as a metabolite of glycyrrhetinic acid, which itself is the active aglycone of glycyrrhizin (B1671929), a major component of licorice root. plos.orgresearchgate.net The biotransformation of orally ingested glycyrrhizin to glycyrrhetinic acid is carried out by the β-glucuronidase activity of intestinal bacteria. plos.org Further metabolism within this preclinical environment can lead to the formation of this compound.

Studies involving intestinal microflora, particularly from the genus Clostridium, have been crucial in identifying this metabolic pathway. In preclinical models using intestinal bacteria, Clostridium innocuum has been shown to metabolize glycyrrhetinic acid. nih.govsemanticscholar.org This biotransformation involves the reduction of the 3-keto group of 3-oxoglycyrrhetinate (B1264138) to a 3-alpha-hydroxyl group, yielding this compound. nih.govgenome.jp This positions this compound as a downstream product of glycyrrhizin metabolism, mediated by the gut microbiota in experimental settings.

Correlation with Metabolic States in Experimental Systems

The presence and concentration of glycyrrhetinic acid and its derivatives are correlated with specific metabolic effects in experimental systems. Glycyrrhetinic acid is known to influence steroid metabolism and can produce mineralocorticoid-like effects, which are linked to hypertension and electrolyte imbalance in preclinical models. nih.govoup.comwiley.com These effects are often attributed to the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase. plos.orgmdpi.com

Investigation of Molecular Targets and Interactions

Understanding the biological effects of a metabolite requires identifying its molecular targets and characterizing these interactions. Research has focused on both direct enzyme-substrate relationships and hypothetical interactions with cellular receptors.

Enzyme-Substrate Interactions (e.g., with this compound Dehydrogenase)

A key molecular interaction for this compound involves its synthesis by the enzyme This compound Dehydrogenase . This enzyme was isolated from the human intestinal bacterium Clostridium innocuum and purified for characterization. nih.govresearchgate.net

The enzyme facilitates the reversible reaction where 3-oxoglycyrrhetinate is converted to this compound, using NADPH as a cofactor. nih.govnih.gov This enzyme exhibits a high degree of specificity. nih.govgenome.jp It acts specifically on the 3α-hydroxyl and 3-ketonic groups of 18α- or 18β-glycyrrhetic acid and does not interact with other steroids or bile acids, distinguishing it from general 3α-hydroxysteroid dehydrogenases. nih.gov The purification and characterization of this enzyme have been fundamental in confirming the metabolic pathway leading to this compound in preclinical bacterial models. nih.gov

| Property | Finding | Citation |

|---|---|---|

| Enzyme Commission (EC) Number | 1.1.1.230 | nih.gov |

| Source | Clostridium innocuum (from human intestine) | nih.gov |

| Reaction | 3-oxoglycyrrhetinate + NADPH + H⁺ ⇌ this compound + NADP⁺ | nih.govgenome.jp |

| Substrate Specificity | Shows absolute specificity for the 3α-hydroxyl and 3-ketonic groups of glycyrrhetic acid. Does not act on steroids or bile acids. | nih.gov |

| Cofactor Requirement | NADP⁺ and NADPH | nih.govnih.gov |

| Molecular Weight (Apparent) | 53,000 (Gel Filtration), 30,000 (SDS-PAGE) | nih.gov |

| Isoelectric Point | 5.2 | nih.gov |

Hypothetical Receptor Modulation Studies in Experimental Assays (based on related compounds/general mechanisms)

While direct receptor binding studies for this compound are not widely published, research on its parent compound, glycyrrhetinic acid (GA) , provides a basis for hypothetical interactions. GA has been shown to bind to mineralocorticoid and glucocorticoid receptors in rat kidney preparations. nih.govnih.gov Specifically, GA demonstrates a low but definite affinity for mineralocorticoid receptors, which is thought to contribute to its mineralocorticoid-like side effects. nih.govoup.com In in vitro competition experiments with rat kidney cytosol, GA was able to inhibit the binding of aldosterone (B195564) (a mineralocorticoid) more effectively than it inhibited the binding of dexamethasone (B1670325) (a glucocorticoid). nih.govoup.com

Given the structural similarity between GA and this compound, it is plausible that this compound could also interact with steroid receptors, although its affinity and specificity would need to be determined experimentally. Such hypothetical interactions could be investigated using established ligand binding assays.

Ligand binding assays are a suite of techniques used to measure the interaction between a ligand (like this compound) and a target protein or receptor. wikipedia.orggiffordbioscience.com These assays are fundamental for determining binding affinity (Kd), inhibition constants (Ki), and the number of binding sites (Bmax). giffordbioscience.com

To investigate the hypothetical interaction of this compound with a receptor, such as the mineralocorticoid receptor, several experimental approaches could be employed:

Radioligand Binding Assays: This classic method uses a radioactively labeled ligand to quantify binding to a receptor. giffordbioscience.comlabome.com In a competitive binding assay format, one could measure the ability of unlabeled this compound to displace a known radiolabeled ligand (e.g., [³H]aldosterone) from isolated mineralocorticoid receptors or cells engineered to express the receptor. nih.govlabome.com A reduction in radioactivity bound to the receptor in the presence of this compound would indicate competitive binding.

Fluorescence-Based Assays: These methods use fluorescently labeled ligands or utilize changes in fluorescence properties upon binding, such as Fluorescence Polarization (FP) or Fluorescence Resonance Energy Transfer (FRET). labome.com They offer a non-radioactive alternative for quantifying molecular interactions in real-time. wikipedia.org

Surface Plasmon Resonance (SPR): SPR is a label-free technique that detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the target receptor is immobilized. labome.com This method can provide detailed kinetic data, including the association (kon) and dissociation (koff) rates of the ligand-receptor interaction. giffordbioscience.com

These experimental assays would be essential to move from hypothetical interactions based on the parent compound to concrete data on the molecular targets of this compound itself.

Allosteric Modulation Investigations

Allosteric modulators are molecules that bind to a site on a receptor or enzyme that is distinct from the primary (orthosteric) binding site for the endogenous ligand or substrate. mdpi.combiorxiv.org This binding event induces a conformational change in the protein, which in turn alters the binding affinity or efficacy of the orthosteric ligand. mdpi.com Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (having no effect on the orthosteric ligand's action but potentially influencing the binding of other allosteric modulators). mdpi.comfrontiersin.org

Potential for Enzyme Inhibition or Activation by the Compound (Mechanistic In Vitro Studies)

In vitro studies have explored the interaction of this compound and its related compounds with various enzymes, revealing potential for both inhibition and activation.

Targeting Specific Metabolic Enzymes

The primary enzyme associated with this compound is This compound dehydrogenase . This enzyme catalyzes the reversible oxidation of this compound to 3-oxoglycyrrhetinate, using NADP+ as a cofactor. expasy.orggenome.jp This enzyme is highly specific for the 3alpha-hydroxy derivatives of glycyrrhetinate (B1240380) and its analogs. expasy.orggenome.jp It is distinct from 3alpha-hydroxysteroid dehydrogenase (EC 1.1.1.50). genome.jpresearchgate.net

Research has shown that the precursor molecule, glycyrrhizin (GL), and its aglycone, glycyrrhetic acid (GA), can influence the activity of this compound dehydrogenase. In studies with mixed cultures of human intestinal bacteria, 1.0 mM GL was found to enhance the activity of this compound dehydrogenase, while 1.0 mM GA suppressed its activity. researchgate.netresearchgate.net

Characterization of Inhibition Mechanisms (e.g., Competitive, Non-competitive, Irreversible)

The specific mechanisms of inhibition (competitive, non-competitive, or irreversible) for this compound itself have not been extensively characterized in the available research. However, studies on the related compound, glycyrrhetic acid (GA), provide some insight into potential inhibitory actions.

GA has been shown to suppress the activity of this compound dehydrogenase. researchgate.netresearchgate.net The nature of this inhibition, whether it is competitive, non-competitive, or another type, requires further detailed mechanistic studies. Competitive inhibition occurs when an inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. labce.com Non-competitive inhibition involves the inhibitor binding to an allosteric site, a location other than the active site, which alters the enzyme's conformation and reduces its activity. labce.com Irreversible inhibitors typically form strong, often covalent, bonds with the enzyme, permanently inactivating it.

Table 1: Enzyme Interactions with this compound and Related Compounds

| Compound | Enzyme | Effect | Study Context | Citation |

| This compound | This compound dehydrogenase | Substrate | In vitro enzyme assays | expasy.orggenome.jp |

| Glycyrrhizin (GL) | This compound dehydrogenase | Enhancement | Mixed human intestinal bacteria culture | researchgate.netresearchgate.net |

| Glycyrrhetic Acid (GA) | This compound dehydrogenase | Suppression | Mixed human intestinal bacteria culture | researchgate.netresearchgate.net |

Cellular Pathway Modulation in Research Models

Effects on Cellular Signaling Pathways (e.g., related to steroid metabolism or triterpenoid-mediated effects)

The influence of this compound on cellular signaling pathways is primarily inferred from its position within the metabolic cascade of glycyrrhizin and its structural similarity to steroids. Steroid hormones are crucial signaling molecules that regulate a wide array of physiological processes through their interaction with nuclear receptors and subsequent modulation of gene expression. genome.jp The enzymes involved in steroid metabolism, such as hydroxysteroid dehydrogenases, play a critical role in controlling the availability of active steroid hormones. wikipathways.org

Given that this compound is a substrate for this compound dehydrogenase, an enzyme that acts on a steroid-like triterpenoid (B12794562) structure, it is plausible that this compound and its metabolites could influence pathways related to steroid metabolism. nih.govnih.gov However, direct evidence from the reviewed literature specifically detailing the effects of this compound on signaling pathways like those governed by steroid hormone receptors is limited.

Triterpenoids, as a class, are known to exert a variety of biological effects, and their signaling mechanisms are an active area of research. mit.edu For instance, the parent compound, glycyrrhetic acid, has been shown to modulate various signaling pathways, including those involved in inflammation and cell proliferation. dntb.gov.ua It is conceivable that this compound may also participate in or modulate similar triterpenoid-mediated signaling events, but further investigation is required to establish these specific effects.

Impact on Cellular Metabolic Homeostasis in In Vitro Systems

Cellular metabolic homeostasis refers to the maintenance of a stable internal environment within a cell, where the rates of metabolic processes are balanced to meet the cell's energy and biosynthetic demands. nih.govoatext.com This intricate balance is crucial for normal cellular function, and its dysregulation is associated with various disease states. biorxiv.orguam.es

The metabolism of this compound is intrinsically linked to cellular metabolic processes, particularly those involving NADP+/NADPH cofactors, which are central to maintaining redox balance and supporting anabolic pathways. The activity of this compound dehydrogenase, which interconverts this compound and 3-oxoglycyrrhetinate, directly impacts the cellular NADP+/NADPH pool. genome.jpnih.gov

In a study involving obese (ob/ob) mice, a model for metabolic dysregulation, this compound was identified as one of the metabolites present in skeletal muscle. biorxiv.org This study highlighted a global loss of metabolic responsiveness in these mice, suggesting that the pathways involving this compound could be affected in conditions of metabolic stress. biorxiv.org While this finding points to a potential role for this compound in the broader context of metabolic homeostasis, specific in vitro studies detailing its direct impact on cellular metabolic balance, such as its effects on ATP levels, glucose uptake, or fatty acid metabolism, are not extensively covered in the provided search results.

Structure Activity Relationship Sar and Derivatives Research

Elucidation of Key Structural Features for Enzymatic Recognition and Biotransformation

The biotransformation of 3alpha-Hydroxyglycyrrhetinate is primarily understood through the action of the enzyme this compound dehydrogenase (EC 1.1.1.230). expasy.orggenome.jp This enzyme catalyzes the oxidation of the 3α-hydroxyl group to a ketone, converting this compound into 3-oxoglycyrrhetinate (B1264138) in the presence of NADP+. genome.jp

The key structural feature for this enzymatic recognition is the 3α-hydroxy group . The enzyme demonstrates high specificity for this particular group and its orientation on the steroid-like backbone of the molecule. expasy.orggenome.jp Studies on related hydroxysteroid dehydrogenases confirm that the stereospecificity of the hydroxyl group at the C-3 position is critical for enzyme binding and catalytic activity. researchgate.net The rigid, multi-ring structure of the triterpenoid (B12794562) core provides the proper framework, presenting the 3α-hydroxyl group to the enzyme's active site for the dehydrogenation reaction. This specificity indicates that the precise spatial arrangement of the hydroxyl group on ring A of the molecule is the paramount feature for enzymatic recognition and subsequent biotransformation.

Design and Synthesis of this compound Analogs and Derivatives for Research

To explore and enhance biological activities, numerous analogs and derivatives of glycyrrhetinic acid, the precursor to this compound, have been designed and synthesized. researchgate.netnih.gov These modifications are intended to improve properties like bioavailability and potency. rsc.orgresearchgate.net

Stereochemistry plays a crucial role in the biological activity of glycyrrhetinic acid derivatives. The two main isomers are 18β-glycyrrhetinic acid and 18α-glycyrrhetinic acid, which differ in the stereochemistry at the C-18 position. This single change results in significant conformational differences in the E-ring of the triterpenoid structure. aacrjournals.org

Functional group derivatization is a primary strategy for modifying glycyrrhetinic acid. The hydroxyl group at the C-3 position is a common target for such modifications. mdpi.com

Examples of Derivatization:

Esterification: The C-3 hydroxyl group can be converted into various aryl esters. For example, derivatives such as 3-O-(4-methyl-phenyl)-ethanoyl methyl glycyrrhetinate (B1240380) and 3-O-(4-fluoro phenyl)-ethanoyl methyl glycyrrhetinate have been synthesized to explore antitubercular activity. researchgate.net

Heterocyclic Fusion: Novel derivatives have been created by fusing heterocyclic rings, such as indoles, to the A-ring of the glycyrrhetinic acid scaffold at the C-2 and C-3 positions. rsc.org

Amino Acid Conjugation: Attaching amino acids to the C-3 position via an ester linkage has been shown to yield derivatives with significant cytotoxic activity. Derivatives with short side chains, such as alanyloxy or sarcosyloxy moieties, have demonstrated high potency. mdpi.com

Stereochemical Modifications and Their Impact on Biological Interactions

In Silico Modeling and Computational Chemistry in SAR Studies

Computational chemistry, including molecular docking and molecular dynamics, is a powerful tool for investigating the SAR of this compound derivatives at the molecular level. nih.govmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, estimating its binding affinity. nih.govnih.gov This method has been widely applied to glycyrrhetinic acid derivatives to understand their interactions with various biological targets.

For instance, docking studies have provided insights into the binding of derivatives with targets such as:

Trehalose-6-phosphate phosphatase (Bm-TPP): Amide derivatives of glycyrrhetinic acid showed good interactions with this anti-filarial target. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): Indole- and pyrazole-fused derivatives were docked into PTP1B to provide a theoretical basis for their inhibitory activity. mdpi.com

Antitubercular Targets: The most active antitubercular derivative, 3-O-(4-aminobenzoyl)-methyl glycyrrhetinate, showed high binding affinity in docking studies with targets like catalase peroxidase and dihydrofolate reductase. researchgate.net

Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH): Glycyrrhetinic acid itself showed a moderate docking score against this anti-malarial target, forming a hydrogen bond with the residue THR-101. plos.org

GRP78 and IRE1: Indole-fused derivatives designed as anti-melanoma agents showed prominent interactions with these protein targets in docking simulations. rsc.org

| Derivative/Analog | Target Enzyme/Receptor | Key Finding from Docking Simulation | Source |

|---|---|---|---|

| GA Amide Derivatives (GAD-2, GAD-3, GAD-4) | Trehalose-6-phosphate phosphatase (Bm-TPP) | Showed good interactions with the Bm-TPP protein. | nih.gov |

| Indole-GA derivative (4f) | Protein Tyrosine Phosphatase 1B (PTP1B) | Provided a theoretical basis for the observed non-competitive inhibition. | mdpi.com |

| 3-O-(4-aminobenzoyl)- methyl glycyrrhetinate (GA-1h) | Catalase peroxidase, Dihydrofolate reductase | Exhibited high binding affinity, supporting its potent antitubercular activity. | researchgate.net |

| 18β-glycyrrhetinic acid (GA) | P. falciparum lactate dehydrogenase (pfLDH) | Moderate LibDock score (71.18) with H-bond formation with THR-101. | plos.org |

| Indole fused GA derivative (GPD-12) | GRP78 and IRE1 | Highest interaction score among the series with both target proteins. | rsc.org |

Molecular dynamics (MD) simulations are used to analyze the physical motions of atoms and molecules over time, providing insights into the stability of a protein-ligand complex. researchgate.netnih.gov This technique has been employed to validate docking results and assess the binding stability of glycyrrhetinic acid derivatives. mdpi.commdpi.com

In a study of an anti-diabetic derivative, FC-122, a 120-nanosecond MD simulation was performed to analyze its complex with the α-glucosidase enzyme. The stability of the complex was evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein's alpha-carbons and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. mdpi.com

The results showed that the α-glucosidase-FC-122 complex was more stable than the enzyme alone, with a lower average RMSD value. mdpi.com The RMSF analysis indicated that the binding of FC-122 induced significant conformational changes in the catalytic region of the enzyme, which could affect substrate recognition and turnover. mdpi.com Such simulations are crucial for confirming that a docked pose is stable and for understanding the dynamic interactions that govern the ligand's effect on the protein. nih.govnih.gov

| System | Average RMSD (Å) | Key Finding from Simulation | Source |

|---|---|---|---|

| α-glucosidase (Enzyme alone) | 1.74 | System tends to stabilize after 120 ns. | mdpi.com |

| α-glucosidase-acarbose | 1.96 | Showed lower fluctuations in the catalytic binding site compared to the enzyme alone. | mdpi.com |

| α-glucosidase-FC-122 | 1.74 | More stable complex than the acarbose (B1664774) system; induced significant conformational changes in the catalytic region. | mdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical and structural properties. wikipedia.org In the context of glycyrrhetinic acid and its derivatives, which are structurally related to this compound, QSAR studies have been instrumental in identifying key structural features that influence their therapeutic potential, particularly their anticancer activities. rsc.org These computational models help in understanding the relationship between the molecular structure of these compounds and their biological functions, thereby guiding the synthesis of more potent derivatives. rsc.orge-century.us

Research in this area has led to the development of both two-dimensional (2D) and three-dimensional (3D) QSAR models. nih.govfigshare.com These models have been particularly applied to predict the anticancer activity of glycyrrhetinic acid analogs against various cancer cell lines. researchgate.netnih.gov

Several QSAR studies have been conducted to elucidate the structural requirements for the cytotoxic activity of glycyrrhetinic acid derivatives against different cancer cell lines.

For instance, a QSAR model was developed to predict the anticancer activity of glycyrrhetinic acid analogs against the human lung cancer cell line A-549 using a forward stepwise multiple linear regression methodology. researchgate.netnih.gov The statistical robustness of this model was confirmed by a high regression coefficient (r²) of 0.94 and a prediction accuracy (rCV²) of 0.82. researchgate.netnih.gov This study indicated that dipole moments, the size of the smallest ring, amine counts, and the presence of hydroxyl and nitro functional groups are well-correlated with cytotoxic activity. researchgate.netnih.gov Another QSAR study on derivatives targeting the A549 lung cancer cell line also highlighted the importance of descriptors such as the Lambda Max Visible (nm), dipole moment, and the presence of nitro and amine functional groups. e-century.us

In the context of triple-negative breast cancer (TNBC), a predictive 2D-QSAR model was developed for the metastatic MDA-MB-231 cell line. nih.govfigshare.com This model, based on multiple linear regression analysis, was validated using Leave-One-Out (LOO) cross-validation and an external test set. nih.govfigshare.com The model showed good statistical significance with a training set regression coefficient (r²) of 0.84, an internal regression coefficient (q²) of 0.82, and an external test set regression (pred_r²) of 0.75. nih.govfigshare.com Key structural features identified as important for anticancer activity against MDA-MB-231 inhibitors included electronegativity (Epsilon4), valence molecular connectivity index (ChiV3cluster), retention index for a three-membered ring (chi3chain), the distance between two nitrogen atoms (TNN5), and nitrogen counts. nih.gov Furthermore, 3D-QSAR analysis recognized the C-30 carboxylic group of a glycyrrhetinic acid derivative as a major factor influencing its anticancer activity. nih.govfigshare.comcimap.res.in

The following tables summarize the statistical validation and the significant molecular descriptors from these QSAR studies.

Table 1: Statistical Validation of QSAR Models for Glycyrrhetinic Acid Derivatives

| Cancer Cell Line | QSAR Method | r² | q² / rCV² | pred_r² | Reference |

|---|---|---|---|---|---|

| A-549 (Lung Cancer) | Multiple Linear Regression | 0.94 | 0.82 | - | researchgate.netnih.gov |

| A-549 (Lung Cancer) | Multiple Linear Regression | 0.90 | 0.80 | - | e-century.us |

Table 2: Key Molecular Descriptors from QSAR Studies of Glycyrrhetinic Acid Derivatives

| Cancer Cell Line | Important Molecular Descriptors | Reference |

|---|---|---|

| A-549 (Lung Cancer) | Dipole moments, size of smallest ring, amine counts, hydroxyl and nitro functional groups. | researchgate.netnih.gov |

| A-549 (Lung Cancer) | Lambda Max Visible (nm), Dipole Moment (debye), nitro and amine functional groups. | e-century.us |

These QSAR studies provide a rational basis for the design and synthesis of novel glycyrrhetinic acid derivatives with potentially enhanced biological activities. rsc.org

Analytical and Methodological Approaches for 3alpha Hydroxyglycyrrhetinate Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the isolation and measurement of 3alpha-Hydroxyglycyrrhetinate from complex biological matrices.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. nih.gov This method separates compounds based on their differential interactions with a stationary phase and a liquid mobile phase. nih.gov For molecules like this compound, reversed-phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. The versatility of HPLC allows for its application in both the purification and quantification of this compound. nih.gov Different modes of HPLC, including size-exclusion and ion-exchange, can also be utilized depending on the specific research objective. nih.gov

A typical HPLC method for the analysis of related compounds involves a C18 column, which is a common choice for reversed-phase chromatography. The mobile phase often consists of a mixture of an aqueous solution (like water with a formic acid modifier) and an organic solvent (such as acetonitrile). A gradient elution, where the composition of the mobile phase is changed over time, is frequently used to achieve optimal separation of the target analyte from other components in the sample.

| Parameter | Typical Condition |

| Column | C18 (e.g., Venusil MP-C18, 50 mm x 2.1 mm) researchgate.net |

| Mobile Phase | A: Water with 0.1% Formic Acid, B: Acetonitrile (B52724) with 0.1% Formic Acid scripps.edu |

| Elution | Gradient scripps.edu |

| Detection | UV or Mass Spectrometry (MS) |

| Injection Volume | 5 µL nih.gov |

| Flow Rate | 1.0 mL/min to 12 µL/min scripps.edunih.gov |

| This table presents typical parameters for HPLC analysis of compounds similar to this compound. |

Gas Chromatography (GC) with Derivatization

Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. phenomenex.blog However, this compound, being a relatively large and polar molecule, is not inherently volatile. Therefore, a chemical modification step known as derivatization is necessary before GC analysis. phenomenex.blogmdpi.com

Derivatization chemically alters the analyte to increase its volatility and thermal stability. mdpi.com A common method is silylation, where active hydrogens in polar functional groups (like hydroxyl and carboxylic acid groups) are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.blog This process reduces the polarity and boiling point of the compound, making it suitable for GC analysis. phenomenex.blog The choice of derivatizing agent is crucial and depends on the specific functional groups present in the molecule. phenomenex.blogmdpi.com

| Derivatization Agent | Target Functional Groups |

| N-trimethylsilylimidazole (TMSI) | Hydroxyl groups, carboxylic acids, phenols, thiols phenomenex.blog |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | Amines, amides, amino acids (in addition to those targeted by TMSI) phenomenex.blog |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amines, amides, amino acids (in addition to those targeted by TMSI) phenomenex.blog |

| N-Methyl-N-trimethylsilyltrifluoracetamide (MSTFA) | Wide range of polar compounds mdpi.com |

| This table lists common silylating agents used for GC derivatization and the functional groups they target. |

Radio-chromatographic Profiling in Metabolic Fate Studies

To trace the metabolic journey of a compound within a biological system, radio-chromatographic profiling is an invaluable tool. In this approach, a radiolabeled version of the parent compound (e.g., glycyrrhetinic acid) is administered. As it is metabolized to compounds like this compound, the radioisotope acts as a tag.

Following administration, biological samples (such as plasma, urine, or tissue extracts) are collected at various time points. These samples are then analyzed using chromatographic techniques, typically HPLC, coupled with a radioactivity detector. This setup allows for the separation of the parent compound and its metabolites, while the radioactivity detector quantifies the amount of each radiolabeled species present. This provides a dynamic profile of the formation and elimination of metabolites like this compound over time, offering crucial insights into the compound's metabolic fate.

Spectroscopic and Spectrometric Characterization Methods

Once separated, spectroscopic and spectrometric techniques are employed to confirm the identity and elucidate the structure of this compound and its metabolites.

Mass Spectrometry (MS) and Tandem MS for Identification and Metabolite Profiling

Mass Spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is instrumental in confirming the molecular weight of this compound and identifying its metabolites. When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for analyzing complex mixtures. researchgate.netmdpi.com

Tandem Mass Spectrometry (MS/MS or MS²) takes this a step further. scripps.edu In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. nih.gov This fragmentation pattern provides a structural fingerprint of the molecule, which is invaluable for identifying known compounds by comparing the pattern to a database or for elucidating the structure of unknown metabolites. scripps.edumdpi.com Techniques like Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification of target metabolites. mdpi.com

| MS Technique | Application in this compound Research |

| Full Scan MS | Determination of the molecular weight of this compound and its metabolites. mdpi.com |

| Tandem MS (MS/MS) | Structural elucidation through fragmentation patterns; identification of metabolites by comparing with reference spectra. scripps.edu |

| LC-MS/MS | Comprehensive metabolite profiling in biological samples. mdpi.combiorxiv.org |

| GC-MS | Analysis of derivatized this compound and its volatile metabolites. nih.gov |

| This table summarizes the applications of various mass spectrometry techniques in the study of this compound. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. slideshare.netresearchgate.netjchps.com It provides detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.org Both ¹H NMR and ¹³C NMR are crucial for this purpose. azooptics.com

¹H NMR provides information about the different types of protons in a molecule and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton. azooptics.com For complex molecules like this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are often necessary. These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of all proton and carbon signals and confirming the precise three-dimensional structure of the compound. researchgate.net

| NMR Experiment | Information Provided |

| ¹H NMR | Number of different types of protons, their chemical environment, and neighboring protons. azooptics.com |

| ¹³C NMR | Number and types of carbon atoms in the molecule. azooptics.com |

| 2D COSY | Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). slideshare.net |

| 2D HMBC | Shows correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). |

| 2D HSQC/HMQC | Shows direct one-bond correlations between protons and the carbons they are attached to. |

| This table outlines the information obtained from various NMR spectroscopy experiments used for structural elucidation. |

Enzymatic Assays for Dehydrogenase Activity Measurement

Enzymatic assays are fundamental for studying the biotransformation of glycyrrhetinic acid to this compound. assaygenie.com These assays focus on measuring the activity of the dehydrogenase enzyme responsible for this conversion.

The activity of this compound dehydrogenase, the enzyme that catalyzes the formation of this compound, can be quantified using spectrophotometric methods. figshare.com These assays are based on the principle that dehydrogenase enzymes utilize cofactors, such as Nicotinamide Adenine Dinucleotide Phosphate (NADP+), which undergo a change in absorbance upon reduction to NADPH. nih.govnih.gov

The reaction is monitored by measuring the increase in absorbance at a specific wavelength, typically 340 nm, which corresponds to the formation of NADPH. srbce.org The rate of this increase is directly proportional to the enzyme's activity. This method provides a continuous and real-time measurement of the enzymatic reaction, allowing for the determination of key kinetic parameters. The assay mixture typically includes the substrate (glycyrrhetinic acid), the cofactor (NADP+), and the enzyme source (such as a tissue homogenate or purified enzyme preparation) in a suitable buffer.

Key Components of the Spectrophotometric Assay:

Substrate: Glycyrrhetinic Acid

Cofactor: NADP+

Enzyme Source: Tissue homogenate or purified dehydrogenase

Detection Wavelength: 340 nm (for NADPH formation)

Isotopic tracing provides a powerful tool for elucidating the metabolic fate of glycyrrhetinic acid and confirming its conversion to this compound. In this approach, a stable or radioactive isotope-labeled version of the parent compound (e.g., ¹³C- or ¹⁴C-glycyrrhetinic acid) is introduced into a biological system, such as cell cultures or animal models.

Following incubation, metabolites are extracted and analyzed using techniques like mass spectrometry (MS) or liquid scintillation counting. The presence of the isotopic label in the isolated this compound molecule provides definitive evidence of the biotransformation pathway. This method is invaluable for mapping metabolic pathways, determining the rate of conversion, and identifying other potential metabolites in the cascade.

Spectrophotometric Assays Coupled with NADP+/NADPH Redox Changes

Bioanalytical Method Development and Validation for Research Applications

The quantitative determination of this compound in biological matrices like plasma, urine, or tissue requires the development and validation of sensitive and reliable bioanalytical methods. iajps.com These methods, often based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), are essential for pharmacokinetic and metabolic studies. researchgate.net The validation process ensures that the method is suitable for its intended purpose. fda.gov

Specificity and selectivity are critical parameters in bioanalytical method validation. rdmcdowall.comiupac.org Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte of interest, this compound, in the presence of other components in the sample, such as endogenous matrix components, other metabolites, or co-administered drugs. scirp.org Specificity is often considered the ultimate degree of selectivity, implying no interference. nih.gov

In the context of LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and mass spectrometric detection. rdmcdowall.com The chromatography separates this compound from other compounds based on its physicochemical properties. The mass spectrometer then provides a high degree of selectivity by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) that are unique to the analyte.

To validate selectivity, blank matrix samples from multiple sources are analyzed to ensure that no interfering peaks are observed at the retention time of this compound.

Accuracy and precision are fundamental to ensuring the reliability of quantitative data. researchgate.net

Accuracy refers to the closeness of the measured concentration to the true or nominal concentration of this compound. It is typically assessed by analyzing quality control (QC) samples prepared at known concentrations and is expressed as the percentage of the nominal value.

Precision describes the degree of scatter or variability between repeated measurements of the same sample. It is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the relative standard deviation (RSD).

Regulatory guidelines generally require the accuracy to be within ±15% of the nominal value (±20% at the Lower Limit of Quantification), and the precision (RSD) not to exceed 15% (20% at the LLOQ).

Table 1: Example Validation Parameters for a Hypothetical LC-MS/MS Assay for this compound

| Parameter | Concentration Level | Acceptance Criteria | Hypothetical Result |

| Intra-day Precision | Low QC (15 ng/mL) | RSD ≤ 15% | 4.5% |

| Mid QC (150 ng/mL) | RSD ≤ 15% | 3.2% | |

| High QC (1500 ng/mL) | RSD ≤ 15% | 2.8% | |

| Inter-day Precision | Low QC (15 ng/mL) | RSD ≤ 15% | 6.1% |

| Mid QC (150 ng/mL) | RSD ≤ 15% | 5.4% | |

| High QC (1500 ng/mL) | RSD ≤ 15% | 4.9% | |

| Accuracy | Low QC (15 ng/mL) | 85-115% | 102.3% |

| Mid QC (150 ng/mL) | 85-115% | 98.7% | |

| High QC (1500 ng/mL) | 85-115% | 101.5% |

Specificity and Selectivity

Sample Preparation Techniques for Complex Biological Matrices

Effective sample preparation is crucial for removing interferences and concentrating the analyte from complex biological matrices before analysis. ijpsjournal.comresearchgate.net The choice of technique depends on the properties of the analyte and the nature of the matrix. organomation.com

Common techniques used for preparing samples for this compound analysis include:

Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile or methanol (B129727) is added to a plasma or serum sample to precipitate proteins. thermofisher.com The supernatant, containing the analyte, is then separated for analysis. While fast, it may be less clean than other methods.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). This technique can provide cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that involves passing the liquid sample through a solid adsorbent material packed in a cartridge. mdpi.com Interfering compounds are washed away, and the analyte of interest is then eluted with a small volume of solvent. This method provides excellent sample cleanup and concentration.

Table 2: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Fast, simple, low cost. | May result in less clean extracts, risk of ion suppression. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Good cleanup, can concentrate analyte. | Labor-intensive, requires larger solvent volumes. |

| Solid-Phase Extraction (SPE) | Selective adsorption onto a solid sorbent and elution. | High selectivity, excellent cleanup, high recovery and concentration factor. | Higher cost, requires method development. |

Future Research Directions and Translational Perspectives Preclinical Focus

Elucidating Undiscovered Metabolic Pathways and Novel Biotransformations

While it is known that 3alpha-Hydroxyglycyrrhetinate is a metabolite of glycyrrhetinic acid, primarily formed through the action of intestinal microflora and hepatic enzymes, the full scope of its metabolic network remains to be charted. nih.govresearchgate.net Future investigations should prioritize the discovery of less-characterized or entirely novel metabolic pathways and biotransformations.

A primary avenue of research involves the systematic screening of diverse microbial populations for their ability to transform this compound and its precursors. Studies have already demonstrated that various fungal species, such as Aspergillus niger, Cunninghamella blakesleana, and Mucor polymorphosporus, can produce a range of hydroxylated and oxidized derivatives of glycyrrhetinic acid. rhhz.netthieme-connect.comacs.orgmdpi.com Expanding these screening efforts to include a wider array of bacteria, fungi, and archaea from different ecological niches could uncover novel enzymatic processes leading to unique metabolites with potentially enhanced bioactivities.

Furthermore, the biotransformation within the human gut microbiome requires deeper exploration. While the conversion of glycyrrhetinic acid to this compound by intestinal bacteria like Clostridium innocuum is established, the subsequent fate of this compound is less clear. researchgate.net In-depth analysis of the metabolic products from incubations with complex human fecal cultures or specific bacterial consortia could reveal downstream metabolites and secondary biotransformation pathways. nih.gov This research is crucial for understanding the compound's bioavailability and the formation of its ultimate bioactive forms in vivo.

| Research Area | Objective | Potential Methodologies | Expected Outcome |

| Microbial Biotransformation | Identify novel metabolites of this compound. | Incubation with diverse fungal and bacterial strains. rhhz.netthieme-connect.com | Discovery of new hydroxylated, oxidized, or conjugated derivatives. |

| Gut Microbiome Metabolism | Map the complete metabolic pathway in the human gut. | In vitro fermentation with human fecal microbiota. nih.gov | Identification of downstream metabolites and responsible bacterial species. |

| Hepatic Metabolism | Characterize minor or previously unknown liver metabolites. | Incubation with human liver microsomes followed by advanced mass spectrometry. nih.govnih.gov | A comprehensive map of hepatic biotransformation. |

Comprehensive Characterization of Enzymatic and Receptor Interactions

A detailed understanding of how this compound interacts with specific proteins is fundamental to deciphering its mechanism of action. Future preclinical research must focus on two key areas: its enzymatic processing and its binding to cellular receptors.

The primary enzyme associated with this compound is this compound dehydrogenase, which is highly specific to 3alpha-hydroxy derivatives. researchgate.netkegg.jp Further characterization of this enzyme's kinetics, tissue distribution, and regulation is warranted. Moreover, studies on the precursor, glycyrrhetinic acid, show significant metabolism by cytochrome P450 (CYP) enzymes in human liver microsomes, particularly CYP3A4, with lesser contributions from CYP2C9 and CYP2C19. nih.gov A critical next step is to investigate whether this compound is also a substrate or inhibitor of these and other CYP isoforms. Such studies are vital for predicting potential drug-drug interactions.

On the receptor front, specific glycyrrhetinic acid (GA) receptors have been identified on the sinusoidal surface of mammalian hepatocytes, with evidence suggesting their expression is elevated in liver tumor tissues. mdpi.comuclan.ac.uk A pivotal area for future research is to determine if this compound binds to these GA receptors and to characterize its binding affinity and functional activity (agonist or antagonist) in comparison to glycyrrhetinic acid itself. mdpi.com Broader screening assays across a panel of nuclear receptors and other potential targets should be conducted to establish a comprehensive receptor binding profile, which is currently lacking. nih.gov

| Interaction Type | Specific Target | Research Question | Relevance |

| Enzymatic | This compound dehydrogenase | What are the kinetic parameters and regulatory mechanisms? | Understanding metabolic rate and control. |

| Enzymatic | Cytochrome P450 Isoforms (e.g., CYP3A4, CYP2C9) | Is it a substrate, inducer, or inhibitor of key drug-metabolizing enzymes? nih.gov | Predicting drug-drug interaction potential. |

| Receptor | Glycyrrhetinic Acid (GA) Receptors | Does it bind with high affinity and what is its functional effect? mdpi.com | Elucidating liver-specific targeting and mechanisms. |

| Receptor | Broad Receptor Panels | What is the full binding profile across various cellular receptors? nih.gov | Discovering novel targets and off-target effects. |

Development of Advanced In Vitro and Ex Vivo Research Models

To improve the translational relevance of preclinical findings, future research on this compound must leverage advanced research models that more accurately mimic human physiology than traditional two-dimensional cell cultures. thno.org

The development and application of three-dimensional (3D) in vitro models, such as liver organoids and spheroids, present a significant opportunity. easl.eu These models, derived from human pluripotent stem cells or primary hepatocytes, can recapitulate the complex cellular architecture and metabolic functions of the liver, providing a superior platform for studying the compound's metabolism and hepatotoxicity. Furthermore, microphysiological systems, or "organ-on-a-chip" (OOC) technology, can be used to create single-liver-chips or multi-organ-chips that integrate liver with other organs like the intestine and kidney. scirp.orgmdpi.comfrontiersin.org Such systems allow for the dynamic study of the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a more holistic, human-relevant context. nih.govxiahepublishing.com

Ex vivo models, particularly precision-cut liver slices (PCLS), serve as an essential bridge between in vitro and in vivo experiments. nih.govf1000research.com PCLS retain the native liver architecture, including all cell types and the extracellular matrix, making them an ideal system for studying cell-cell interactions and metabolic responses to this compound in a preserved tissue environment. nih.govbiorxiv.org These models can be prepared from both animal and human liver tissue, offering a direct avenue for translational studies. easl.eu

Exploration of this compound as a Biochemical Probe

The specific properties of this compound make it a candidate for development as a biochemical probe or tool to investigate specific biological processes. A biochemical probe is a molecule used to study and characterize biological systems, often by interacting with a specific target.

Given that this compound dehydrogenase is highly specific for its substrate, radiolabeled or fluorescently tagged versions of this compound could be synthesized. researchgate.net These modified molecules would serve as powerful probes to quantify the activity and expression of this specific enzyme in various tissues and disease states. This would be invaluable for studying pathways where this enzyme plays a regulatory role.

Furthermore, if this compound is found to have high-affinity and specific binding to the glycyrrhetinic acid receptors on hepatocytes, it could be developed into a probe for studying these receptors. mdpi.com A tagged version could be used in competitive binding assays to screen for other compounds that target these receptors or to visualize receptor distribution and trafficking within liver cells. This would aid in understanding the physiological function of these receptors and their role in liver health and disease.

Application of Multi-Omics Approaches in Understanding Its Biological Roles

To achieve a comprehensive understanding of the biological impact of this compound, future research must move beyond single-endpoint assays and adopt integrated multi-omics approaches. biorxiv.org This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of the compound's effects at a systems level. nih.govnih.gov

Metabolomics can be used to perform untargeted profiling of biological samples (e.g., plasma, urine, or cell lysates) after exposure to the compound. mdpi.come-enm.orgmdpi.com This can identify all related metabolites and reveal perturbations in endogenous metabolic pathways, offering clues to its mechanism of action. nih.gov

Integrating metabolomics with transcriptomics (gene expression) and proteomics (protein expression) can provide a much deeper understanding. For example, if metabolomics reveals an alteration in a specific pathway, proteomics can confirm changes in the levels of enzymes within that pathway, while transcriptomics can indicate whether these changes are regulated at the gene expression level. mdpi.com Such multi-omics studies have already been applied to understand the biosynthesis of glycyrrhizin (B1671929) and the effects of licorice extracts, identifying key regulatory genes and interactions with microbes. nih.govwiley.com Applying this powerful approach to this compound will be crucial for identifying its molecular targets, understanding its complex biological roles, and discovering potential biomarkers of its activity.